N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide
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Overview
Description
N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a tert-butyl group, a chloro substituent, and a nitro group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with benzylamine and tert-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The major product is N-benzyl-N-tert-butyl-2-chloro-4-aminobenzamide.
Oxidation: The major product is N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzoic acid.
Scientific Research Applications
N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzyl and tert-butyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-tert-butyl-2-chloro-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-benzyl-N-tert-butyl-2-chloro-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
N-benzyl-N-tert-butyl-2-chloro-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide is unique due to the presence of both a chloro and a nitro group on the benzamide core. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzyl-N-tert-butyl-2-chloro-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-18(2,3)20(12-13-7-5-4-6-8-13)17(22)15-10-9-14(21(23)24)11-16(15)19/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIDQSLHQHNHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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